2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol
Description
Properties
IUPAC Name |
4-(2,6-difluoro-4-hydroxyphenyl)-3,5-difluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKONDLPMDUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)O)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Starting Materials
The Suzuki-Miyaura coupling is a cornerstone for constructing biphenyl derivatives. For 2,2',6,6'-tetrafluoro-[1,1'-biphenyl]-4,4'-diol, this involves pairing a fluorinated arylboronic ester with a brominated fluorophenol derivative. In a representative procedure, 4-bromo-2,6-difluorophenol and 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are coupled under palladium catalysis.
Catalytic System and Conditions
The reaction employs Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%) with cesium carbonate (2.0 equiv) in a 3:1 mixture of 1,2-dimethoxyethane and water. Nitrogen degassing is critical to prevent catalyst oxidation. Reflux conditions (90–120°C, 12–24 hours) ensure complete conversion. Post-reaction workup includes ethyl acetate extraction, MgSO₄ drying, and silica gel chromatography (hexane/ethyl acetate gradient).
Table 1. Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | 72% → 88% |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ | 63% → 88% |
| Solvent Ratio | 1:1 to 5:1 DME:H₂O | 3:1 | 70% → 88% |
Protective Group Strategies for Hydroxyl Functionality
Silyl Ether Protection
Direct coupling of phenolic monomers risks undesired side reactions (e.g., oxidative dimerization). Protecting the hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers prior to coupling mitigates this. Deprotection is achieved post-coupling using tetrabutylammonium fluoride (TBAF) in THF.
Benzylation and Deprotection
Alternative protection via benzyl ethers (using benzyl bromide/K₂CO₃) allows cleavage under hydrogenolysis (H₂/Pd-C). However, this method introduces challenges in fluorine-rich environments due to potential defluorination.
Alternative Synthetic Routes
Ullmann Coupling
Copper-mediated Ullmann coupling between 2,6-difluoro-4-iodophenol and a fluorinated phenol derivative offers a palladium-free route. However, elevated temperatures (150°C) and prolonged reaction times (48 hours) reduce practicality, with yields rarely exceeding 50%.
Homocoupling of Fluorinated Grignard Reagents
Magnesium-halogen exchange of 4-bromo-2,6-difluorophenol followed by oxidative homocoupling (CuCl₂) provides biphenyldiols. This method suffers from poor regiocontrol and dimer byproducts, limiting its utility for tetrafluoro systems.
Characterization and Analytical Validation
Multinuclear NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.41–7.31 (m, 4H, aromatic), 5.20 (s, 2H, -OH).
¹⁹F NMR (377 MHz, CDCl₃): δ -135.64 (d, J = 12 Hz, 4F).
¹³C NMR confirms biphenyl connectivity and absence of coupling byproducts.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF): m/z calculated for C₁₂H₆F₄O₂ [M-H]⁻: 280.0254; found: 280.0256.
Challenges and Mitigation Strategies
Scientific Research Applications
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
Key Analogs :
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol
- Substituents: Bulky tert-butyl groups at 3,3',5,5' positions.
- Properties: Steric hindrance dominates, reducing accessibility of hydroxyl groups for hydrogen bonding or catalytic interactions. Lower acidity compared to fluorinated analogs due to electron-donating alkyl groups .
3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol
- Substituents: Methoxy (-OCH₃) groups at 3,3',5,5' positions.
- Properties: Methoxy groups are moderately electron-withdrawing, increasing hydroxyl acidity slightly. However, steric effects limit applications in asymmetric catalysis .
(S)-4,4’-Dimethoxy-3,3’,6,6’-tetramethyl-[1,1’-biphenyl]-2,2’-diol
- Substituents: Methyl and methoxy groups at 3,3’,6,6’ and 4,4’ positions.
- Properties: Methyl groups provide steric shielding, while methoxy groups enhance solubility in polar solvents. The chiral center enables enantioselective catalysis, as demonstrated in vanadium-catalyzed oxidative coupling reactions .
Comparison with Target Compound :
The fluorine atoms in 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol increase hydroxyl acidity (pKa ~8–10 estimated) compared to methoxy or alkyl-substituted analogs. This enhances hydrogen-bonding capacity, making it suitable for supramolecular assemblies or stabilizing transition states in catalysis. Fluorine’s smaller atomic radius also minimizes steric bulk compared to tert-butyl groups.
Key Analogs :
2,2'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-dicarboxylate (H2BPTFM)
- Substituents: Trifluoromethyl (-CF₃) groups at 2,2' positions.
- Properties: High thermal stability (decomposition >300°C) due to strong C–F bonds. Used in fluorinated metal-organic frameworks (F-MOFs) for gas storage .
2,2',6,6′-Tetramethyl-4,4′-diphenoxy diphenyl sulfone Substituents: Methyl groups at 2,2',6,6’ positions. Properties: High glass transition temperature (Tg ~234°C) and solubility in polar solvents, making it a polymer precursor .
Comparison with Target Compound: The fluorine atoms in 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol likely improve thermal stability (predicted decomposition >250°C) compared to non-fluorinated diols. However, it may exhibit lower solubility in organic solvents than methyl-substituted analogs, requiring optimization for MOF or polymer synthesis.
Key Analogs :
Schinol and Biphenyl 4’-ethyl-4-methyl-2,2’,6,6’-tetrahydroxy[1,1’-biphenyl]-4,4’-dicarboxylate Substituents: Hydroxyl and carboxylate groups. Properties: Demonstrated antifungal activity against Paracoccidioides brasiliensis due to hydrogen-bonding interactions .
Zingerol and Dihydroferulic acid ethyl ester Substituents: Phenolic hydroxyl groups. Properties: Strong antioxidant activity (IC₅₀ = 3 μmol/L for ABTS assay), attributed to hydroxyl radical scavenging .
Comparison with Target Compound: The fluorinated diol’s hydroxyl groups may exhibit moderate antioxidant activity, though likely less potent than phenolic analogs like Zingerol. Fluorine’s electron-withdrawing effects could reduce radical stabilization compared to electron-donating substituents.
Data Table: Structural and Functional Comparison
Biological Activity
2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol is a fluorinated biphenyl compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations.
- Molecular Formula : C12H6F4
- Molecular Weight : 226.17 g/mol
- CAS Number : 781-16-8
- Structure : The compound features two biphenyl rings with four fluorine substituents at the 2, 2', 6, and 6' positions.
Table 1: Physical Properties of 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol
| Property | Value |
|---|---|
| Molecular Weight | 226.17 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| LogP | 3.91 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various fluorinated compounds. While specific data on the antimicrobial activity of 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol is limited, related compounds have shown promising results against a range of pathogens.
- Case Study : A study investigated the antimicrobial effects of structurally similar compounds against Staphylococcus aureus and Bacillus subtilis. The results indicated that certain fluorinated biphenyls exhibited significant growth inhibition zones .
Antioxidant Activity
The antioxidant capacity of fluorinated compounds is an area of growing interest due to their potential applications in pharmaceuticals and food preservation.
- Evaluation Method : Antioxidant activity can be assessed using methods such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
- Findings : Compounds similar to 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol have demonstrated varying degrees of antioxidant activity. For instance, certain derivatives showed DPPH inhibition rates comparable to standard antioxidants like ascorbic acid .
Toxicological Studies
Understanding the toxicity profile of fluorinated biphenyls is crucial for their safe application in consumer products and pharmaceuticals.
Q & A
Q. Critical Factors :
- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) affects coupling efficiency.
- Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) influence reaction rates and byproduct formation.
- Yields range from 40–75%, with purity optimized via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .
Which spectroscopic and chromatographic techniques are most effective for characterizing 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol?
Q. Basic
- ¹⁹F NMR : Critical for confirming fluorine positions and assessing substitution patterns. Chemical shifts for aromatic fluorines typically appear between -110 ppm to -130 ppm (cf. ) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl groups), as demonstrated in structurally similar compounds () .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 282.17 g/mol) using reverse-phase C18 columns and ESI ionization .
Q. Table 1: Key Spectroscopic Data
| Technique | Parameters | Observations |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2–8.4 (aromatic H), δ 9.8 (OH) | Confirms diol structure |
| ¹⁹F NMR | δ -120 to -125 ppm (meta-F) | Verifies fluorination positions |
| IR | 3200–3400 cm⁻¹ (O–H stretch) | Detects hydroxyl groups |
How do steric and electronic effects of fluorine substitution impact the compound’s reactivity in cross-coupling reactions?
Advanced
Fluorine’s strong electronegativity deactivates the aromatic ring, reducing nucleophilic attack but enhancing stability toward oxidation. Key effects include:
- Steric Hindrance : The 2,2',6,6'-tetrafluoro arrangement creates a planar, rigid biphenyl core, limiting access to reactive sites () .
- Electronic Effects : Fluorine withdraws electron density, making the hydroxyl groups more acidic (pKa ~8–9 vs. ~10 for non-fluorinated analogs). This enhances solubility in polar aprotic solvents (e.g., DMSO) and facilitates deprotonation in base-mediated reactions .
- Applications : The electron-deficient aromatic system favors participation in SNAr reactions or as a ligand in metal-organic frameworks (MOFs) for catalytic studies () .
What challenges arise in achieving regioselective fluorination, and how can computational modeling address them?
Advanced
Challenges :
Q. Solutions :
- DFT Calculations : Predict favorable transition states for fluorination at 2,6-positions using Gaussian09 with B3LYP/6-31G(d) basis sets () .
- Directed Ortho-Metallation : Use directing groups (e.g., –Bpin) to steer fluorination to desired positions () .
How can researchers investigate the compound’s potential in materials science or medicinal chemistry?
Q. Advanced
-
Materials Science :
- Liquid Crystals : Fluorine’s low polarizability enhances thermal stability. Study mesophase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy () .
- Polymer Additives : Evaluate antioxidant properties via radical scavenging assays (e.g., DPPH), as seen in analogous biphenyldiols () .
-
Medicinal Chemistry :
Q. Table 2: Comparative Reactivity of Fluorinated Biphenyldiols
| Compound | Fluorine Positions | Melting Point (°C) | Key Application |
|---|---|---|---|
| 2,2',6,6'-Tetrafluoro-4,4'-diol | 2,2',6,6' | 215–218 (dec.) | Antioxidant studies |
| 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-diol | All positions | 245–248 | High-temp lubricants |
| 4,4'-Difluoro-3-carboxylic acid | 4,4' | 180–182 | Drug intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
